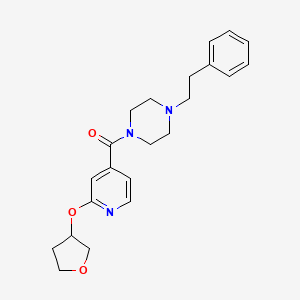![molecular formula C17H13BrN4O5S2 B2396631 N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide CAS No. 893144-22-4](/img/structure/B2396631.png)
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H13BrN4O5S2 and its molecular weight is 497.34. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
The compound has shown significant antitumor activity . A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .
Apoptosis Induction
The compound has been found to induce apoptosis in cancer cells . The preliminary mechanism of the inhibitory effect was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis . The results illustrated that compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Cell Cycle Arrest
The compound can cause cell cycle arrest in cancer cells . The results illustrated that compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Crystal Structure Analysis
The crystal structure of the compound has been analyzed . This information can be useful in understanding the compound’s physical and chemical properties, and how it interacts with other molecules.
Synthesis of Novel Compounds
The compound can be used in the synthesis of novel compounds . A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized .
Antimicrobial Activity
Derivatives of the compound have shown antimicrobial activity . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial .
Anti-inflammatory Activity
Derivatives of the compound have shown anti-inflammatory activity . The derivatives of 1, 3-diazole show different biological activities such as anti-inflammatory .
Antidiabetic Activity
Derivatives of the compound have shown antidiabetic activity . The derivatives of 1, 3-diazole show different biological activities such as antidiabetic .
Mechanism of Action
Target of Action
Compounds with similar structures have shown antitumor activities against various human cancer cell lines .
Mode of Action
It’s known that similar compounds can induce apoptosis and cause cell cycle arrests in cancer cell lines . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells. Cell cycle arrest prevents the cells from dividing and proliferating.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in cell cycle regulation and apoptosis . These pathways are crucial for controlling cell growth and division. When these pathways are disrupted, it can lead to uncontrolled cell growth, a hallmark of cancer.
Result of Action
The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . This suggests that the compound is effective in inhibiting the growth of these cancer cells.
properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O5S2/c18-13-4-3-11(27-13)15(24)20-16-21-22-17(29-16)28-7-14(23)19-6-9-1-2-10-12(5-9)26-8-25-10/h1-5H,6-8H2,(H,19,23)(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUXCVHZTKVLNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

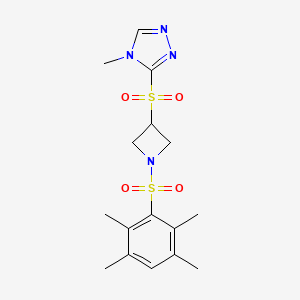
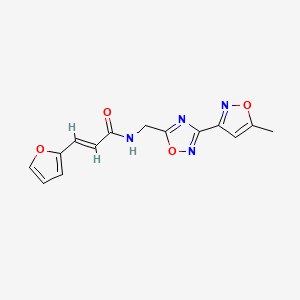
![N-(3-cyanophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2396554.png)

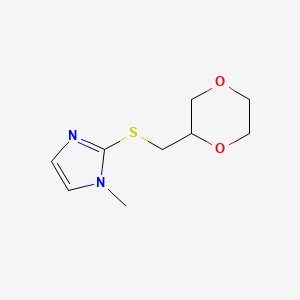
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2396558.png)
![1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one](/img/structure/B2396559.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B2396561.png)

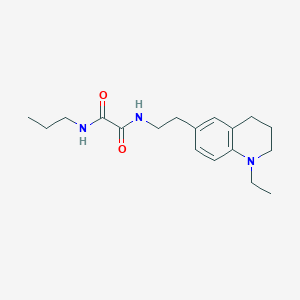
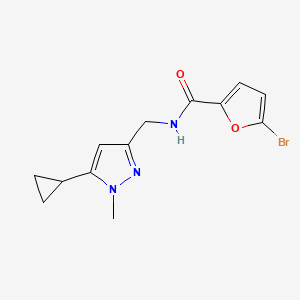
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)

